N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound that features a benzodiazole moiety linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multiple steps. One common approach is the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis. This method uses dimethyl formamide as a solvent and proceeds under relatively mild reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, inflammation, and microbial activity.
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds share a similar benzothiazole moiety and have been studied for their antibacterial properties.
Imidazole derivatives: These compounds contain a five-membered ring with two nitrogen atoms and exhibit a wide range of biological activities.
Indole derivatives: These compounds feature an indole ring and are known for their diverse pharmacological activities.
Uniqueness
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazole and pyrazole moieties contribute to its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C15H15BrN6O3 |
---|---|
Molecular Weight |
407.22 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C15H15BrN6O3/c1-8-13(16)14(22(24)25)20-21(8)9(2)15(23)17-7-12-18-10-5-3-4-6-11(10)19-12/h3-6,9H,7H2,1-2H3,(H,17,23)(H,18,19) |
InChI Key |
GFRZFWBAGDRZQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NCC2=NC3=CC=CC=C3N2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.